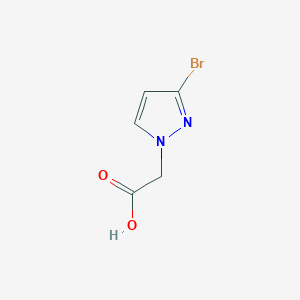

2-(3-Bromo-1H-pyrazol-1-yl)acetic acid

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds. ijtsrd.com Its unique structure imparts distinct chemical reactivity and biological activity, making it a crucial pharmacophore in drug design and development. derpharmachemica.com The amphoteric nature of the pyrazole core, possessing both a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen, allows for the straightforward introduction of various functional groups. pharmaffiliates.com This versatility has led to the incorporation of the pyrazole scaffold into a wide range of important molecules, including anti-inflammatory drugs like celecoxib, anti-obesity agents such as rimonabant, and various agrochemicals. pharmaffiliates.comlifechemicals.com The ability of the pyrazole ring to serve as a bioisostere for other functional groups further enhances its significance in the design of novel therapeutic agents.

Overview of N-Substituted Pyrazoles in Organic Synthesis

The substitution at the nitrogen atoms of the pyrazole ring, particularly N-alkylation and N-arylation, is a key strategy for modifying the molecule's properties. N-substituted pyrazoles are crucial intermediates in organic synthesis, serving as building blocks for more complex molecular architectures. ijtsrd.com The introduction of a substituent at the N1 position can influence the regioselectivity of subsequent reactions on the pyrazole ring and is a common method for creating diverse libraries of compounds for biological screening. nih.gov The synthesis of N-substituted pyrazoles can be achieved through various methods, with the direct alkylation of pyrazole with suitable electrophiles being a common approach.

Structural Classification of Acetic Acid Derivatives of Bromo-pyrazoles

Bromo-pyrazole acetic acid derivatives represent a specific subclass of N-substituted pyrazoles that combine the structural features of a halogenated pyrazole with a carboxylic acid moiety. These compounds can be broadly classified based on the position of the bromine atom and the acetic acid group on the pyrazole ring.

Halogenated pyrazole derivatives, including those with bromine, are widely used as synthetic intermediates in the production of advanced agrochemical active ingredients. scimplify.comchemicalbook.com The presence of both a bromine atom and a carboxylic acid group offers multiple points for further chemical modification, making these compounds valuable precursors in the synthesis of a variety of target molecules.

Research Findings on 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid

While specific research findings exclusively focused on "this compound" are not extensively detailed in publicly available literature, its synthesis and properties can be inferred from established principles of pyrazole chemistry and data on closely related analogues.

The synthesis of this compound would likely involve a two-step process. The first step is the N-alkylation of 3-bromopyrazole with an ethyl bromoacetate (B1195939). This reaction is a standard method for introducing an acetic acid ester group onto a pyrazole ring. The subsequent step would be the hydrolysis of the resulting ethyl ester, typically under basic conditions followed by acidification, to yield the final carboxylic acid product.

To provide a comprehensive understanding of the characteristics of this compound, the following data tables for "this compound" and its closely related precursor, ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, have been compiled based on available chemical information.

Interactive Data Table: Physicochemical Properties

| Property | Value for this compound | Value for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |

| Molecular Formula | C₅H₅BrN₂O₂ | C₇H₉BrN₂O₂ |

| Molecular Weight | 219.03 g/mol | 247.07 g/mol |

| CAS Number | Not available | 1427022-51-2 chemicalbook.com |

| Appearance | Likely a solid | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Interactive Data Table: Spectroscopic Data

| Spectroscopic Technique | Data for this compound | Data for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |

| ¹H NMR | Expected signals for the pyrazole ring protons, the methylene (B1212753) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. | Expected signals for the pyrazole ring protons, a quartet and a triplet for the ethyl group, and a singlet for the methylene protons. |

| ¹³C NMR | Expected signals for the carbon atoms of the pyrazole ring and the carbonyl and methylene carbons of the acetic acid group. | Expected signals for the carbon atoms of the pyrazole ring, the carbonyl and methylene carbons of the acetate (B1210297) group, and the carbons of the ethyl group. |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to its molecular weight. | Expected molecular ion peak corresponding to its molecular weight. |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions for the O-H and C=O stretching of the carboxylic acid, as well as C-Br and C=N stretching vibrations. | Expected characteristic absorptions for the C=O stretching of the ester and C-Br and C=N stretching vibrations. |

The detailed research findings on the synthesis and characterization of various pyrazole derivatives, including those with acetic acid functionalities, underscore the robustness of the synthetic routes and analytical methods applicable to "this compound". derpharmachemica.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXQMIQTZFEXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300536 | |

| Record name | 3-Bromo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-49-6 | |

| Record name | 3-Bromo-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 3 Bromo 1h Pyrazol 1 Yl Acetic Acid Derivatives

Reactivity of the Pyrazole (B372694) Bromine Substituent

The bromine atom at the 3-position of the pyrazole ring is a key functional group that allows for a variety of subsequent chemical modifications. Its reactivity is influenced by the electronic properties of the pyrazole ring and the N-acetic acid substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-bromopyrazole moiety is a suitable substrate for several of these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to brominated pyrazoles. nih.govwikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For instance, the coupling of 3- and 4-bromopyrazoles has been achieved using an XPhos-derived precatalyst, yielding aryl-substituted pyrazoles in good to very good yields. Generally, 3-bromopyrazoles exhibit higher reactivity compared to their 4-bromo counterparts in these reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction is a valuable method for the vinylation of aryl and heteroaryl halides. While specific examples involving 2-(3-bromo-1H-pyrazol-1-yl)acetic acid are not extensively documented, the reactivity of other 3-bromoindazoles in Heck reactions suggests that this transformation is feasible. nih.govbeilstein-journals.org Key to the success of these reactions is the selection of an appropriate palladium catalyst and base, as well as managing potential side reactions like dehalogenation.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of arylalkynes. The coupling of 3-halogen-2-aminopyridines with terminal alkynes has been demonstrated, indicating the applicability of this method to similar heterocyclic systems. nih.gov The reaction is typically carried out under mild conditions, making it suitable for substrates with various functional groups.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Heterocycles

| Coupling Reaction | Bromo-Heterocycle Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Suzuki-Miyaura | 3-Bromopyrazole | Phenylboronic acid | XPhos-derived precatalyst | K₃PO₄ | Dioxane/H₂O | 3-Phenylpyrazole | 61-86 |

| Heck | 3-Bromoindazole | Styrene | Pd(OAc)₂/PPh₃ | TEA | Silica (B1680970) gel (ball-milling) | 3-Styrylindazole | Good to Excellent |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 4-(Phenylethynyl)-6H-1,2-oxazine | Good |

Nucleophilic Aromatic Substitution on Bromopyrazoles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For this reaction to proceed, the ring must typically be activated by electron-withdrawing groups. The pyrazole ring itself is electron-deficient, which can facilitate SNAr reactions.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. While direct SNAr reactions on this compound are not widely reported, the principles of SNAr on other activated halo-heterocycles can be applied. The success of such reactions would depend on the nucleophilicity of the attacking species and the stability of the resulting intermediate.

Other Halogen-Exchange Reactions

Halogen-exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen atom with another. The classic Finkelstein reaction involves the treatment of an alkyl halide with an alkali metal iodide in acetone, driving the reaction forward by the precipitation of the less soluble sodium or potassium halide. byjus.comwikipedia.org

An "aromatic Finkelstein reaction" has also been developed for aryl halides, which are generally less reactive than alkyl halides in SN2-type reactions. wikipedia.org These reactions are often catalyzed by copper(I) iodide in combination with diamine ligands, or by nickel catalysts. wikipedia.org This methodology could potentially be applied to this compound to synthesize the corresponding iodo- or fluoro-derivatives, which may offer different reactivity in subsequent transformations.

Transformations Involving the Acetic Acid Moiety

The acetic acid group attached to the pyrazole nitrogen provides a handle for various chemical modifications, including the formation of esters and amides, as well as decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted into esters and amides through standard synthetic protocols.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then reacts with an alcohol to yield the ester.

Amidation can be performed by reacting the carboxylic acid with an amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Similar to esterification, the formation of an acyl chloride followed by reaction with an amine is also an effective method for amide synthesis. A study on the synthesis of pyrazole-thiophene-based amides highlighted the reaction of a substituted pyrazole amine with a thiophene (B33073) carboxylic acid to form the amide bond. nih.gov Another approach involves the direct reaction of esters with alkali metal amidoboranes to produce amides in high yields at room temperature. nih.gov

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Starting Material | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., EDC) | Amide |

| Amidation | Ester | Sodium amidoborane (NaNH₂BH₃) | Primary Amide |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of pyrazole acetic acids can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions.

While the direct decarboxylation of this compound is not extensively detailed in the literature, related studies on other pyrazole carboxylic acids provide insight into potential pathways. For example, the copper(II)-facilitated decarboxylation of 3,5-pyrazoledicarboxylic acid has been reported. rsc.org This process can be promoted by the formation of metal complexes that facilitate the cleavage of the carboxyl group. rsc.org

Furthermore, decarboxylative coupling reactions of indoleacetic acids have been achieved using copper mediation, suggesting that similar metal-catalyzed pathways could be explored for pyrazole acetic acids. nih.govacs.org These reactions often proceed under relatively mild conditions and can tolerate a range of functional groups. acs.org The feasibility of decarboxylation for this compound would likely depend on the stability of the resulting carbanion or radical intermediate, which is influenced by the electronic nature of the substituted pyrazole ring.

Reactions at the α-Carbon of the Acetic Acid Side Chain

The α-carbon of the acetic acid side chain, being adjacent to the carbonyl group, possesses activated C-H bonds. This activation allows for a variety of substitution reactions, typically proceeding through enol or enolate anion intermediates. msu.edumsu.edulibretexts.org While specific literature detailing these reactions on this compound is limited, the expected reactivity can be inferred from the well-established chemistry of carboxylic acid derivatives. msu.edulibretexts.org

Key potential transformations at the α-carbon include:

Halogenation: In a reaction analogous to the Hell-Volhard-Zelinsky reaction, the α-carbon can be further halogenated (e.g., brominated or chlorinated). This typically requires conversion of the carboxylic acid to an acyl halide intermediate, which more readily forms an enol. The reaction is completed by hydrolysis to yield the α-halo-substituted acetic acid derivative. msu.edu

Alkylation: Deprotonation of the α-carbon using a strong base can generate an enolate anion. This nucleophilic enolate can then react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, leading to α-alkylated products. libretexts.org The efficiency of this reaction is dependent on the choice of base and the nature of the alkylating agent to avoid competing elimination reactions. libretexts.org

Condensation Reactions: The enolate derived from the acetic acid moiety can potentially act as a nucleophile in condensation reactions, such as the Claisen condensation, with other ester molecules to form β-keto ester derivatives. msu.edulibretexts.org

These reactions provide a pathway to introduce further diversity on the side chain, modifying the steric and electronic properties of the molecule.

Reactivity of the Pyrazole Nitrogen Atoms

The two nitrogen atoms of the pyrazole ring are fundamental to the molecule's character. The N1 nitrogen is already substituted with the acetic acid group, but the N2 nitrogen, with its lone pair of electrons, is a key site for interaction with metal ions and plays a crucial role in directing catalytic reactions.

The N2 nitrogen of the pyrazole ring acts as a Lewis base, readily coordinating to a wide range of metal ions. The entire molecule, often in its deprotonated carboxylate form, can act as a versatile ligand. The coordination can involve the pyrazole nitrogen, the carboxylate oxygen atoms, or both, leading to the formation of mono- or polynuclear metal complexes.

Research on the closely related (pyrazol-1-yl)acetic acid ligand has shown its ability to form complexes with lanthanide(III) ions. In these structures, the ligand coordinates to the metal center through both the N2 pyrazole nitrogen and the oxygen atoms of the carboxylate group. Depending on the specific lanthanide ion, various coordination modes are observed, including terminal bidentate and bridging tridentate chelation by the carboxylate group, leading to the formation of one-dimensional coordination polymers.

While pyrazoles themselves are effective ligands, fusing the core with other functionalities, such as in acyl-pyrazolones, creates powerful O,O-chelators that form stable complexes with main group, transition, and actinide metals. nih.gov The coordination environment in these complexes can vary significantly, resulting in diverse geometries such as octahedral and pentagonal-bipyramidal structures. nih.gov

| Ligand System | Metal Ion(s) | Observed Coordination Modes | Resulting Structure Type |

| (Pyrazol-1-yl)acetic acid | Lanthanides (La, Ce, Pr, Nd) | N2-pyrazole, O,O'-carboxylate (bidentate, tridentate, bridging) | 1D Coordination Polymer |

| Acyl-pyrazolones | Na, Ti, Zr, Mn, Co, Ni, Zn | O,O'-bidentate chelation | Mononuclear, Polymeric |

| Substituted Pyrazol Aldehydes | Transition Metals | N,O-chelation | Mononuclear Complexes |

The pyrazole moiety is an effective directing group in modern synthetic chemistry, particularly in palladium-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net The N2 nitrogen atom can coordinate to a metal catalyst, positioning it in close proximity to specific C-H bonds and enabling their selective activation and subsequent transformation.

This strategy has been successfully applied to the arylation of unactivated sp³ C-H bonds. nih.gov In these reactions, a palladium catalyst, such as Palladium(II) acetate (B1210297), coordinates to the pyrazole nitrogen, facilitating the reaction of a C-H bond on an attached alkyl chain with an aryl halide. This methodology allows for the formation of new carbon-carbon bonds at positions that would be difficult to functionalize using traditional methods. nih.govrsc.org The pyrazole group is particularly valuable as it can be a transformable directing group; after directing the C-H functionalization, it can be cleaved to reveal other functional groups. nih.gov

| Reaction Type | Catalyst / Reagents | Directed Position | Substrate Scope | Ref. |

| sp³ C-H Arylation | Pd(OAc)₂, Ag₂O, Aryl Iodide | β- or γ-C-H on N-alkyl chain | Aliphatic amines (via pyrazole precursor) | nih.gov |

| sp² C-H Arylation | Pd(OAc)₂, Oxidant | ortho-C-H of N-aryl group | N-Arylpyrazoles | nih.gov |

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | ortho-C-H of N-aryl group | N-Arylpyrazoles | nih.gov |

Ring Functionalization and Derivatization on the Pyrazole Core

The 3-bromo substituent on the pyrazole core of this compound is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are particularly effective for this purpose. nih.govmasterorganicchemistry.com

The Suzuki-Miyaura reaction allows for the coupling of the 3-bromopyrazole with a wide range of organoboron reagents (boronic acids or esters) to form new C-C bonds. nih.govnih.gov Studies on N-unsubstituted 3-bromopyrazoles have shown that these couplings proceed in good to very good yields, demonstrating the viability of this position for functionalization. The presence of the N-acetic acid group is not expected to inhibit the reaction, although optimization of reaction conditions may be necessary. nih.gov

Similarly, the Heck reaction can be employed to couple the 3-bromopyrazole with alkenes, introducing alkenyl substituents at the C3 position. masterorganicchemistry.com These cross-coupling reactions significantly expand the structural diversity achievable from the parent molecule, allowing for the synthesis of complex derivatives with tailored electronic and steric properties.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 3-Aryl/Alkyl-pyrazole derivative |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) | 3-Alkenyl-pyrazole derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C(sp²)-N | 3-Amino-pyrazole derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C(sp²)-C(sp) | 3-Alkynyl-pyrazole derivative |

These functionalization strategies highlight the utility of this compound as a versatile building block for the synthesis of more complex, highly substituted pyrazole derivatives.

Derivatives and Analogs of 2 3 Bromo 1h Pyrazol 1 Yl Acetic Acid in Advanced Organic Synthesis

Pyrazole (B372694) Ligands in Coordination Chemistry

The amphiprotic character of the pyrazole ring, featuring both a Brønsted acidic NH group and a basic Schiff-base-like nitrogen atom, underpins its rich coordination chemistry. nih.gov Pyrazole derivatives, including pyrazolyl acetates, are widely employed as ligands that can coordinate with a diverse range of metals. researchgate.netresearchgate.net This ability allows for the construction of metal complexes with tailored electronic and steric properties, suitable for applications in catalysis and materials science.

The synthesis of metal complexes using pyrazolyl ligands is a well-established field. Ligands structurally related to 2-(3-bromo-1H-pyrazol-1-yl)acetic acid, such as bis(pyrazol-1-yl)acetates, function as tripodal "scorpionate" ligands, coordinating to metal centers in a κ³-N,N,O fashion. researchgate.net The general synthesis of these complexes often involves the reaction of a pyrazole derivative with a metal salt, leading to the formation of mononuclear or polynuclear coordination complexes. nih.gov

For instance, the self-assembly of iron(III) chloride with various pyrazolyl-s-triazine ligands has been shown to produce pentacoordinated Fe(III) complexes. mdpi.com Similarly, reacting 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt salts yields mononuclear complexes and, under certain conditions, 3D coordination polymers. rsc.org The specific geometry and coordination number of the resulting complex are influenced by the metal ion, the steric and electronic properties of the pyrazole ligand, and the reaction conditions. researchgate.netnih.gov

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Derived Ligands

| Ligand | Metal Salt | Resulting Complex Formula | Reference |

|---|---|---|---|

| Bis(3,5-dimethylpyrazol-1-yl)acetate (bdmpza) | [Br(Mn(CO)₅)] | [(bdmpza)Mn(CO)₃] | researchgate.net |

| Bis(pyrazol-1-yl)acetate (bpza) | [Br(Re(CO)₅)] | [(bpza)Re(CO)₃] | researchgate.net |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazine (PipBPT) | FeCl₃ | [Fe(PipBPT)Cl₂][FeCl₄] | mdpi.com |

| 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | CdCl₂ | [Cd(HMPCA)₂(H₂O)₄] | rsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | CdCl₂ | [Cd(L₁)₂Cl₂] | nih.gov |

Metal complexes featuring pyrazole-based ligands have demonstrated significant utility in catalysis. The electronic environment provided by the pyrazole ring can modulate the reactivity of the metal center, enhancing catalytic activity and selectivity. allresearchjournal.com

A notable example is the use of titanium(IV) isopropoxide in combination with pyrazole ligands for the ring-opening polymerization of L-lactide. The addition of a pyrazole ligand significantly enhances the catalytic activity compared to using the titanium precursor alone, with some derivatives showing a 17-fold increase in activity at room temperature. rsc.orgresearchgate.net This cooperative effect is believed to arise from the formation of a dinuclear titanium complex bridged by the pyrazole ligand, which facilitates the polymerization process. rsc.org Furthermore, pyrazole-ligated complexes have been investigated for their electrocatalytic properties, with a cobalt-based complex showing excellent activity for the oxygen evolution reaction (OER). rsc.org Pincer-type complexes bearing protic pyrazole arms have also been explored for their catalytic applications in various chemical transformations. nih.gov

Pyrazole Moieties as Synthons for Fused Heterocyclic Systems

The pyrazole ring is a valuable synthon for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. researchgate.netconicet.gov.ar The functional groups on the pyrazole core can be readily manipulated to participate in cyclocondensation and multicomponent reactions, leading to the formation of diverse and complex molecular scaffolds. chim.itmdpi.com

Pyrazolo-s-triazines represent a class of fused heterocycles with demonstrated biological potential. researchgate.net The synthesis of these systems often involves a multi-step process starting from 2,4,6-trichloro-1,3,5-triazine (TCT). A typical synthetic route involves the sequential substitution of the chlorine atoms with various amines, followed by reaction with hydrazine (B178648) to form a hydrazinyl-s-triazine intermediate. mdpi.com This intermediate can then undergo cyclocondensation with a β-dicarbonyl compound, such as acetylacetone, to form the fused pyrazole ring. researchgate.netmdpi.com This modular approach allows for the introduction of diverse substituents onto the final pyrazolo-s-triazine scaffold. researchgate.net Alternative one-pot procedures have also been developed, reacting β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a 2-hydrazinyl-s-triazine to yield the target fused system efficiently. researchgate.net

Pyrazole-thiobarbituric acid derivatives are readily synthesized through a one-pot, three-component cascade reaction. mdpi.comnih.gov This method typically involves the Aldol-Michael addition of a pyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), an aldehyde, and N,N-diethyl thiobarbituric acid. mdpi.com The reaction proceeds under mild conditions, often in water, and is mediated by a base such as diethylamine (B46881) (NHEt₂). mdpi.comnih.govsemanticscholar.org This approach offers high yields and a broad substrate scope, allowing for the rapid generation of a library of diverse pyrazole-thiobarbituric acid derivatives. mdpi.com These compounds have been evaluated for their antimicrobial activities. mdpi.commdpi.comnih.gov

Table 2: Synthesis of Pyrazole-Thiobarbituric Acid Derivatives via Three-Component Reaction

| Aldehyde Component | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | aq. Et₂NH | 88 | mdpi.com |

| 4-Chlorobenzaldehyde | aq. Et₂NH | 85 | mdpi.com |

| 4-Nitrobenzaldehyde | aq. Et₂NH | 75 | mdpi.com |

| 4-Methoxybenzaldehyde | aq. Et₂NH | 82 | mdpi.com |

| Furan-2-carbaldehyde | aq. Et₂NH | 63 | mdpi.com |

Pyrazole-containing dihydropyridines are another important class of fused heterocycles, often synthesized via multicomponent reactions. researchgate.net An efficient and environmentally friendly protocol utilizes a modified Hantzsch condensation. This one-pot reaction involves the condensation of a 1,3-diaryl pyrazole-4-carbaldehyde, a β-ketoester (such as ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). researchgate.net The reaction can be catalyzed by a recyclable solid acid catalyst, such as pumice-based sulfonic acid, and often proceeds smoothly at room temperature. researchgate.net This methodology provides good yields and operational simplicity, making it an attractive route for synthesizing pyrazole-anchored 1,4-dihydropyridine (B1200194) analogs. researchgate.netresearchgate.net

Generation of Pyrazole-Thiazole Hybrids

The synthesis of hybrid molecules incorporating both pyrazole and thiazole (B1198619) rings is a significant area of research, as these fused systems are scaffolds for compounds with diverse applications. One of the established methods for thiazole ring formation is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide.

In the context of utilizing this compound, its derivatives can be envisioned as precursors to the requisite α-haloketone component. For instance, the carboxylic acid moiety can be converted into a more reactive acyl halide or activated ester. Subsequent reaction with a suitable nucleophile, followed by halogenation at the α-position, would yield a key intermediate. This pyrazole-containing α-haloketone could then undergo a cyclocondensation reaction with a thioamide or thiourea (B124793) derivative to construct the desired pyrazole-thiazole hybrid.

While the direct application of this compound in published literature for this specific transformation is not extensively documented, the principles of organic synthesis support its potential as a versatile starting material. The reaction pathway would offer a modular approach, allowing for diversity in the final hybrid structure by varying the thioamide component. The general reaction scheme is outlined below:

Table 1: Proposed Reaction Scheme for Pyrazole-Thiazole Hybrid Synthesis

| Step | Reactants | Reagents | Product |

| 1 | This compound | Activating Agent (e.g., SOCl₂) | 2-(3-Bromo-1H-pyrazol-1-yl)acetyl chloride |

| 2 | 2-(3-Bromo-1H-pyrazol-1-yl)acetyl chloride, Nucleophile | - | Pyrazole-substituted ketone |

| 3 | Pyrazole-substituted ketone | Halogenating Agent (e.g., NBS) | α-Halo-pyrazole-substituted ketone |

| 4 | α-Halo-pyrazole-substituted ketone, Thioamide | Base | Pyrazole-thiazole hybrid |

Note: This represents a plausible synthetic route based on established chemical principles, as direct literature examples for this specific starting material are scarce.

Stereoselective Synthesis and Chiral Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds. For this compound, the introduction of chirality can be envisaged through several strategies, leading to valuable chiral building blocks.

One approach involves the stereoselective modification of the acetic acid side chain. For example, asymmetric α-functionalization of the corresponding ester derivative could be achieved using chiral auxiliaries or catalysts. This would lead to the formation of chiral derivatives with a stereocenter adjacent to the pyrazole ring.

Alternatively, if the pyrazole ring itself is asymmetrically substituted, the existing chirality could direct subsequent reactions on the acetic acid moiety. However, for the parent this compound, the primary focus for stereoselective synthesis would be on the side chain.

The synthesis of chiral derivatives of this compound could involve enzymatic resolution of a racemic mixture or asymmetric synthesis from prochiral precursors. These chiral pyrazole derivatives could then serve as ligands in asymmetric catalysis or as key intermediates in the synthesis of complex chiral molecules.

Detailed research findings on the stereoselective synthesis specifically originating from this compound are not widely available in the reviewed literature. However, the fundamental principles of asymmetric synthesis provide a framework for how such transformations could be designed and executed.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Outcome |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to the carboxylic acid, followed by diastereoselective enolate alkylation or other modifications. | Enantiomerically enriched α-substituted derivatives. |

| Asymmetric Catalysis | Use of a chiral catalyst to effect an enantioselective transformation on a prochiral derivative of the starting material. | Direct formation of a chiral product with high enantiomeric excess. |

| Enzymatic Resolution | Selective reaction of one enantiomer of a racemic mixture of a derivative, catalyzed by an enzyme. | Separation of enantiomers. |

The exploration of these pathways would contribute to the broader field of heterocyclic chemistry by providing access to novel, enantiomerically pure pyrazole-containing building blocks.

Computational Chemistry and Spectroscopic Characterization of 2 3 Bromo 1h Pyrazol 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemical research, offering profound insights into the structural and electronic properties of molecules. For 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid, these computational methods provide a theoretical framework to understand its behavior at a molecular level, complementing experimental data.

Molecular Geometry and Conformation Prediction

The prediction of the molecular geometry and stable conformations of this compound is fundamental to understanding its reactivity and interactions. The molecule consists of a planar pyrazole (B372694) ring connected to an acetic acid moiety. The flexibility of the molecule primarily arises from the rotation around the N-CH₂ and CH₂-COOH single bonds.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| N-N Bond Length | ~1.34 Å |

| C-Br Bond Length | ~1.88 Å |

| C-N-C Bond Angle | ~125° |

| O=C-O Bond Angle | ~124° |

Note: These are representative values and can vary with the level of theory and basis set used in the calculation.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, particularly the nitrogen and bromine atoms. The LUMO is likely to be distributed over the carboxylic acid group, which contains the electrophilic carbonyl carbon. A smaller HOMO-LUMO gap would suggest higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

Note: These values are illustrative and depend on the computational method and solvent model used.

Vibrational Analysis and Potential Energy Distributions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates.

The vibrational spectrum of this compound is characterized by the modes of its constituent functional groups. The O-H stretch of the carboxylic acid is expected to appear as a broad band in the IR spectrum, while the C=O stretch will give a strong, sharp peak. The pyrazole ring will exhibit characteristic C-H, C-N, and N-N stretching and bending vibrations. Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific atomic motions within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3400-3500 |

| Carboxylic Acid | C=O Stretch | 1700-1750 |

| Pyrazole Ring | C-H Stretch | 3050-3150 |

| Pyrazole Ring | C=N Stretch | 1500-1600 |

| C-Br Bond | C-Br Stretch | 550-650 |

Note: These are approximate frequency ranges and can be influenced by intermolecular interactions such as hydrogen bonding.

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are indispensable for the definitive structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the ring. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet that can exchange with deuterium (B1214612) in D₂O.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbons of the pyrazole ring will have distinct chemical shifts determined by their position relative to the nitrogen and bromine substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole C-H (position 4) | ~6.4 | ~105 |

| Pyrazole C-H (position 5) | ~7.6 | ~140 |

| Methylene (-CH₂-) | ~5.0 | ~50 |

| Carboxylic Acid (-COOH) | ~11-12 | ~170 |

| Pyrazole C-Br (position 3) | - | ~120 |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH) or the bromine atom.

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | 219.97 |

| [M]⁺ (with ⁸¹Br) | 221.97 |

| [M-COOH]⁺ | 175/177 |

| [M-Br]⁺ | 141 |

Note: The m/z values are for the monoisotopic masses.

X-ray Diffraction for Solid-State Structure Determination

For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined, revealing key aspects of the pyrazole ring's geometry and the influence of the bromine substituent. The data from such studies, including unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

In a hypothetical crystallographic study of this compound, single crystals would be grown from a suitable solvent and irradiated with X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. The expected structure would feature a planar pyrazole ring, with the bromine atom and the acetic acid group attached to the C3 and N1 positions, respectively. The acetic acid moiety would allow for the formation of strong hydrogen bonds, which would likely dominate the crystal packing.

To illustrate the type of data obtained from such an analysis, the following table presents crystallographic information for a related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₂BrN₃O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9791(4) |

| b (Å) | 5.9291(2) |

| c (Å) | 9.8188(4) |

| β (°) | 96.520(1) |

| Volume (ų) | 692.87(4) |

| Z | 4 |

Theoretical Studies on Reaction Mechanisms

Theoretical and computational chemistry provide invaluable tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain through experimental methods alone. For this compound, theoretical studies would likely focus on its synthesis, particularly the N-alkylation of 3-bromopyrazole, and its subsequent reactivity.

The synthesis of N-substituted pyrazoles is a topic of significant interest, and computational methods, such as Density Functional Theory (DFT), have been employed to understand the regioselectivity of these reactions. The N-alkylation of an unsymmetrical pyrazole, like 3-bromopyrazole, can result in two different isomers, with the alkyl group attaching to either the N1 or N2 nitrogen atom.

Theoretical studies on the N-alkylation of pyrazoles have shown that the regioselectivity is influenced by both steric and electronic factors. Computational models can be used to calculate the activation energies for the formation of both possible products. The reaction pathway with the lower activation energy is predicted to be the major product. For the synthesis of this compound, the reaction would involve the alkylation of 3-bromopyrazole with a haloacetic acid or its ester.

A typical computational study of this reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (3-bromopyrazole and the alkylating agent), the transition states for N1 and N2 alkylation, and the final products are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

The following table provides a hypothetical comparison of calculated activation energies for the N1 versus N2 alkylation of a substituted pyrazole, illustrating how computational chemistry can predict reaction outcomes.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| N1-Alkylation | 18.0 | Minor Product |

| N2-Alkylation | 15.0 | Major Product |

Note: The values in this table are illustrative and based on a computational study of a different pyrazole system.

Furthermore, DFT can be used to study the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity in subsequent chemical transformations. For example, the calculated electrostatic potential map can indicate the most likely sites for nucleophilic or electrophilic attack.

Emerging Research Directions and Future Perspectives in 2 3 Bromo 1h Pyrazol 1 Yl Acetic Acid Chemistry

Development of Novel Synthetic Routes

The synthesis of functionalized pyrazoles is a central theme in organic chemistry. chim.it While traditional methods for synthesizing 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid rely on foundational reactions such as the bromination of a pyrazole (B372694) ring followed by N-alkylation with an acetic acid synthon, emerging research is focused on developing more efficient and versatile routes.

Future synthetic strategies are expected to move beyond linear, multi-step processes towards more convergent and atom-economical approaches. nih.gov Methodologies like one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple precursors, represent a promising frontier. nih.gov Additionally, advanced cyclocondensation and cycloaddition reactions are being explored for the construction of the core pyrazole ring with pre-installed functionalities, minimizing the need for subsequent modification steps. chim.itnih.gov The Vilsmeier-Haack reaction, for instance, provides a pathway to formylpyrazoles which can be further elaborated. mdpi.com

| Synthetic Approach | Description | Potential Advantages |

| Traditional Synthesis | Stepwise bromination of the pyrazole core followed by N-alkylation and hydrolysis. | Reliable and based on well-established reactions. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the pyrazole ring. nih.gov | High atom and step economy, reduced waste, operational simplicity. nih.gov |

| Advanced Cycloadditions | [3+2]-cycloaddition reactions using 1,3-dipoles like diazo compounds with alkynes. chim.it | High efficiency and control over regioselectivity. |

| Vilsmeier-Haack Reaction | Cyclization-formylation of hydrazones to produce functionalized pyrazoles. mdpi.com | Provides a handle (formyl group) for further diversification. |

Exploration of Advanced Catalytic Applications

While this compound is not typically a catalyst itself, its structure is ideally suited for incorporation into advanced catalytic systems as a ligand. Protic pyrazoles are versatile ligands in fields like homogeneous catalysis due to their proton-responsive nature. nih.gov The pyrazole ring, with its adjacent nitrogen atoms, can effectively coordinate with metal centers, and the carboxylic acid group can be used to anchor the molecule to supports or to fine-tune the electronic properties of the resulting catalyst.

Future research will likely focus on designing metal complexes where this compound acts as a ligand. Such pyrazole-ligated complexes have shown significant promise in various catalytic transformations. For example, pyrazole ligands can enhance the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. rsc.orgresearchgate.net Furthermore, pincer-type pyrazole complexes are being investigated for reactions such as the dehydrogenation of formic acid for hydrogen storage applications and for catalytic roles in the nitrogen cycle. nih.gov The bromo- and acetic acid- functionalities on the ligand could be used to modulate the stability, solubility, and catalytic activity of the metal center. nih.gov

Integration into Complex Molecular Architectures

The true potential of this compound lies in its role as a versatile building block for constructing more complex and high-value molecules. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups. The carboxylic acid can be converted into amides, esters, or other functional groups, providing another vector for molecular elaboration.

Research has already demonstrated the use of the 3-bromo-1H-pyrazole scaffold in the synthesis of novel, complex heterocyclic systems. For example, a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl moiety has been successfully integrated into a larger structure containing oxadiazole and amide functionalities. researchgate.net This highlights a clear research trajectory: using this compound to build sophisticated molecules for applications in medicinal chemistry and materials science. Other studies have shown the utility of enaminones as building blocks to synthesize pyrazole-containing pyridines and other fused heterocyclic systems. mdpi.com

| Complex Architecture | Key Reaction / Linkage | Potential Application Area |

| Bi-heterocyclic Amides | Amide bond formation and integration of other heterocycles (e.g., oxadiazole). researchgate.net | Medicinal Chemistry |

| Fused Pyranopyrazoles | Condensation and cyclization reactions to link pyrazole and pyran rings. ekb.eg | Drug Discovery |

| Pyrazolyl-Pyridines | Nucleophilic displacement and cyclization using enaminones as synthons. mdpi.com | Materials Science, Pharmaceuticals |

| Triazole-Linked Pyrazoles | Sequential cross-coupling and cycloaddition reactions. mdpi.com | Agrochemicals, Functional Materials |

Green Chemistry Approaches in Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. nih.gov For a building block like this compound, future research will heavily emphasize the development of environmentally benign synthetic and derivatization protocols. benthamdirect.com Conventional methods often rely on hazardous reagents and volatile organic solvents, but greener alternatives are emerging. researchgate.net

Key green strategies applicable to pyrazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and energy consumption. benthamdirect.compharmacognosyjournal.net

Use of Green Solvents : Replacing traditional solvents with water, ethanol (B145695), or ionic liquids minimizes environmental impact. nih.gov

Solvent-Free Reactions : Performing reactions under neat conditions or using grinding techniques eliminates solvent waste entirely. researchgate.net

Recyclable Catalysts : Employing heterogeneous or nano-catalysts that can be easily recovered and reused improves the sustainability of the process. nih.govpharmacognosyjournal.net

One-Pot Multicomponent Reactions : As mentioned earlier, these reactions enhance atom economy and reduce the number of purification steps. researchgate.net

| Green Chemistry Technique | Principle | Example in Pyrazole Synthesis |

| Microwave Irradiation | Rapid and efficient heating. pharmacognosyjournal.net | Synthesis of pyrazole derivatives in minutes instead of hours. pharmacognosyjournal.net |

| Aqueous Media | Using water as a safe and renewable solvent. researchgate.net | Four-component condensation reactions to form pyranopyrazoles. researchgate.net |

| Nano-catalysis | High surface area catalysts for improved efficiency. nih.gov | Cobalt oxide or silica (B1680970) nanocomposites for multicomponent reactions. nih.govpharmacognosyjournal.net |

| Solvent-Free Grinding | Mechanical energy to drive reactions. researchgate.net | Synthesis of NH-pyrazoles and pyrazole chalcones. researchgate.net |

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool for understanding the properties of molecules and guiding experimental research. eurasianjournals.com For this compound and its derivatives, computational modeling offers a powerful, cost-effective way to predict their behavior and potential applications. eurasianjournals.com

Future research will leverage a variety of computational methods:

Density Functional Theory (DFT) : DFT calculations are used to optimize molecular structures and predict electronic properties such as the HOMO-LUMO energy gap, chemical hardness, and reactivity descriptors. nih.govresearchgate.net This information is crucial for understanding the molecule's stability and how it will behave in chemical reactions.

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. nih.govnih.gov It is a key tool in drug discovery for identifying potential lead compounds.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time, which is important for understanding their interactions in a biological environment. eurasianjournals.com

While specific computational studies on this compound are not yet widespread, the methodologies are well-established for the broader pyrazole class. eurasianjournals.comnih.gov These computational approaches will be essential for accelerating the discovery of new derivatives with tailored properties for specific applications. eurasianjournals.comnih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. researchgate.net | Molecular geometry, energy gap, chemical potential, electrophilicity. researchgate.net |

| Molecular Docking | Predicting interactions with biological targets. nih.gov | Binding modes, binding affinity (energy), key intermolecular interactions. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes. eurasianjournals.com | Conformational space, stability of ligand-protein complexes, solvent effects. eurasianjournals.com |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid?

Answer:

The synthesis typically involves bromination of a pyrazole precursor followed by functionalization with an acetic acid moiety. A common approach is regioselective bromination using bromine in acetic acid under controlled conditions (e.g., room temperature, 30–60 min reaction time), as demonstrated for structurally similar brominated phenylacetic acids . For pyrazole derivatives, alkylation of the pyrazole nitrogen with bromoacetic acid or its esters may be employed. In continuous-flow processes, optimized conditions (e.g., DMSO as a solvent, stoichiometric control of reagents) can improve yields, as seen in related triazole-acetic acid syntheses (52% yield achieved for ethyl 2-(5-bromopyridinyl-triazolyl)acetate) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in bromination steps?

Answer:

Regioselectivity in bromination is influenced by electronic and steric factors. For example, bromination of 4-methoxyphenylacetic acid in acetic acid selectively targets the para position relative to electron-donating groups, as shown in the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . To optimize yields:

- Use excess bromine (1:1 molar ratio) in acetic acid under inert atmospheres.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- For pyrazole systems, substituent effects (e.g., electron-withdrawing groups at the 3-position) can direct bromination. Computational modeling (DFT) may predict regioselectivity.

- Continuous-flow systems reduce side reactions by minimizing residence time, as demonstrated in flow-based syntheses of related compounds .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole C-H coupling, acetic acid proton shifts). For example, bromine’s deshielding effect causes distinct downfield shifts in adjacent protons .

- LC-MS: Confirms molecular weight (e.g., [M+H]+ peaks) and purity. A retention time of 0.71 min and [M+H]+ = 327.01 were reported for analogous brominated triazole-acetate esters .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs in brominated phenylacetic acids) .

Advanced: How can hydrogen-bonding interactions in the crystal lattice impact material properties?

Answer:

Hydrogen-bonded dimers (e.g., O−H···O interactions in carboxylic acids) influence solubility, melting points, and stability. For 2-(3-bromo-4-methoxyphenyl)acetic acid, centrosymmetric dimers create a rigid lattice, reducing solubility in nonpolar solvents . To analyze:

- Use SHELXL for refinement of X-ray data to identify bond angles and torsion angles (e.g., dihedral angles between aromatic and acetic acid planes) .

- Hirshfeld surface analysis quantifies intermolecular interactions, aiding in co-crystal design for improved bioavailability.

Basic: What methods ensure purity assessment of the compound?

Answer:

- HPLC with UV Detection: Quantifies impurities at λ = 254 nm; a purity of >95% is achievable via recrystallization (e.g., using ethanol/water mixtures) .

- Elemental Analysis: Validates C/H/N/Br content against theoretical values.

- Thermogravimetric Analysis (TGA): Detects solvent residues or decomposition events below 200°C.

Advanced: How are spectral data contradictions resolved in complex brominated systems?

Answer:

- Dynamic NMR: Assigns overlapping peaks in crowded spectra (e.g., pyrazole ring protons) by varying temperature to observe coalescence.

- 2D NMR (COSY, HSQC): Correlates ¹H-¹³C couplings to resolve regiochemical ambiguities. For example, HSQC can distinguish between C-3 and C-5 bromination on pyrazole .

- Isotopic Labeling: ²H or ¹³C labeling of the acetic acid moiety simplifies signal assignment in NOESY experiments.

Basic: What safety protocols are essential when handling brominated acetic acid derivatives?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors.

- Personal Protective Equipment (PPE): Acid-resistant gloves and goggles prevent skin/eye contact.

- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal. Brominated byproducts require segregation as hazardous waste .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

- Molecular Docking: Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using PyMOL or AutoDock. The pyrazole moiety may act as a pharmacophore.

- QSAR Modeling: Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogous compounds, such as Combretastatin A-4 derivatives .

- ADMET Prediction: Software like SwissADME estimates bioavailability, toxicity, and metabolic stability based on logP and polar surface area.

Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Reagent Stoichiometry: Excess bromine in large batches increases safety risks; flow chemistry mitigates this by precise reagent mixing .

- Purification: Column chromatography is impractical at scale; switch to recrystallization or fractional distillation.

- Thermal Management: Exothermic bromination requires jacketed reactors with cooling systems to prevent runaway reactions .

Advanced: How do electronic effects of bromine influence reaction pathways in cross-coupling reactions?

Answer:

Bromine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 enhances coupling efficiency with aryl boronic acids.

- Solvent Effects: DMF or THF stabilizes intermediates in Stille couplings.

- Monitoring Byproducts: Use GC-MS to detect debromination or homo-coupling side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.